molecular formula C16H16N2OS B2620050 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide CAS No. 329219-39-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide

Cat. No. B2620050
CAS RN: 329219-39-8
M. Wt: 284.38
InChI Key: CYASRHKMEHOFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant properties, which may help protect against oxidative stress-related diseases. In addition, it has been investigated for its potential use in the treatment of diabetes and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide in lab experiments is its potential to exhibit multiple beneficial effects. It has been shown to have anti-inflammatory, antioxidant, antidiabetic, and anticancer properties, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide. One potential direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to explore its potential use in drug delivery systems and the development of new materials. Additionally, more studies are needed to determine its safety and efficacy in humans, which may pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. The resulting compound is then reacted with 3-amino-4,5-dimethylthiophene-2-carbonitrile in the presence of triethylamine to produce N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. It has also been investigated for its potential use as a drug delivery system and in the development of new materials.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASRHKMEHOFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide

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